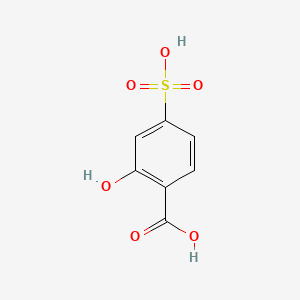
4-Sulfosalicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfosalicylic acid, also known as 5-sulfosalicylic acid, is an organic compound with the molecular formula C7H6O6S. It is a derivative of salicylic acid, where a sulfonic acid group is attached to the benzene ring. This compound is commonly used in various biochemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Sulfosalicylic acid can be synthesized by heating one part of salicylic acid with five parts of concentrated sulfuric acid . This reaction introduces the sulfonic acid group into the benzene ring of salicylic acid.
Industrial Production Methods: In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Sulfosalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution can introduce different functional groups into the benzene ring.
Applications De Recherche Scientifique
4-Sulfosalicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical methods.
Medicine: It is used in diagnostic tests for kidney function and other medical applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-sulfosalicylic acid involves its ability to interact with proteins and other biomolecules. It precipitates proteins by forming insoluble complexes, which can be detected through various analytical methods. This property is particularly useful in diagnostic tests for proteinuria .
Comparaison Avec Des Composés Similaires
Salicylic Acid: The parent compound, which lacks the sulfonic acid group.
Sulfanilic Acid: Another sulfonic acid derivative with different functional groups.
Benzenesulfonic Acid: A simpler sulfonic acid derivative without the hydroxyl and carboxyl groups.
Uniqueness: 4-Sulfosalicylic acid is unique due to the presence of both the hydroxyl and carboxyl groups along with the sulfonic acid group. This combination of functional groups gives it distinct chemical properties and makes it particularly useful in biochemical applications.
Propriétés
Numéro CAS |
585-42-2 |
|---|---|
Formule moléculaire |
C7H6O6S |
Poids moléculaire |
218.19 g/mol |
Nom IUPAC |
2-hydroxy-4-sulfobenzoic acid |
InChI |
InChI=1S/C7H6O6S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) |
Clé InChI |
RHLPAVIBWYPLRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


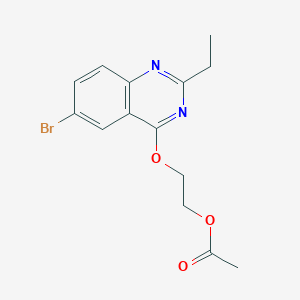
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
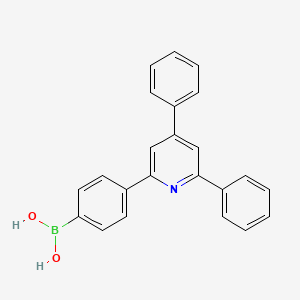
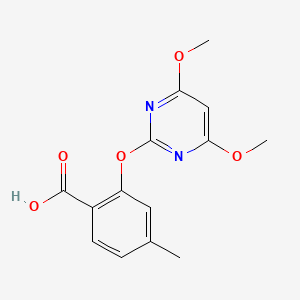


![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
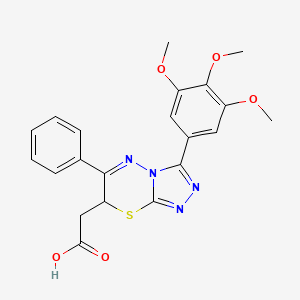
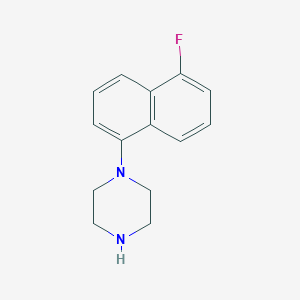


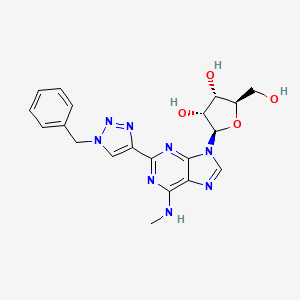
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)
